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chloride

Cat. No.: B1646904 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of N-hexyl-N-methylcarbamoyl
chloride as a key intermediate in pharmaceutical synthesis. This document details its

physicochemical properties, protocols for its synthesis, and its application in the formation of

carbamate linkages, a crucial step in the development of various therapeutic agents.

Introduction
N-hexyl-N-methylcarbamoyl chloride is a reactive chemical intermediate belonging to the

carbamoyl chloride class of compounds. Its utility in pharmaceutical synthesis primarily stems

from its function as a carbamoylating agent. The carbamoyl chloride moiety readily reacts with

nucleophiles such as alcohols, phenols, and amines to form stable carbamate, urea, and other

related derivatives. These functional groups are present in a wide array of biologically active

molecules and approved drugs, making N-hexyl-N-methylcarbamoyl chloride a valuable

building block in drug discovery and development. The "N-hexyl-N-methyl" substitution allows

for the introduction of a specific lipophilic and structural motif into a target molecule, which can

be critical for modulating its pharmacological properties, such as potency, selectivity, and

pharmacokinetic profile.
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A summary of the key physicochemical properties of N-hexyl-N-methylcarbamoyl chloride is

presented in Table 1. This data is essential for reaction planning, safety assessment, and

analytical method development.

Table 1: Physicochemical Properties of N-hexyl-N-methylcarbamoyl chloride[1]

Property Value

IUPAC Name N-hexyl-N-methylcarbamoyl chloride

Synonyms
hexylmethylcarbamic chloride, N-Hexyl-N-

methylcarbamyl Chloride

CAS Number 58965-42-7

Molecular Formula C₈H₁₆ClNO

Molecular Weight 177.67 g/mol

Appearance Expected to be a liquid

Boiling Point
Not explicitly reported, but likely higher than N-

ethyl analog (165.1 °C)

Density Not explicitly reported

Solubility
Soluble in aprotic organic solvents (e.g., DCM,

THF, Toluene)

InChI Key OBPRZLTWBJYCTI-UHFFFAOYSA-N

SMILES CCCCCCN(C)C(=O)Cl

Experimental Protocols
The following protocols are representative methods for the synthesis of N-hexyl-N-
methylcarbamoyl chloride and its subsequent use in the synthesis of a carbamate derivative.

Researchers should adapt these protocols based on the specific requirements of their target

molecule and perform appropriate reaction monitoring and optimization.
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Synthesis of N-hexyl-N-methylcarbamoyl chloride from
N-hexyl-N-methylamine
This protocol is adapted from a general procedure for the synthesis of carbamoyl chlorides

using triphosgene, which is a safer alternative to phosgene gas.[2]

Reaction Scheme:
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Caption: Synthesis of N-hexyl-N-methylcarbamoyl chloride.

Materials:

N-hexyl-N-methylamine

Triphosgene (bis(trichloromethyl) carbonate)

Sodium bicarbonate (NaHCO₃) or another suitable inorganic base

Anhydrous dichloromethane (DCM) or other suitable halogenated solvent

Argon or Nitrogen for inert atmosphere

Standard laboratory glassware for reactions under inert conditions
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Procedure:

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a

dropping funnel, and an argon/nitrogen inlet, suspend sodium bicarbonate (2.0 equivalents

relative to the amine) in anhydrous dichloromethane (approx. 35 volumes relative to the

amine).

In a separate flask, dissolve triphosgene (0.66 equivalents relative to the amine) in

anhydrous dichloromethane.

Add the triphosgene solution to the stirred suspension of the base in the reaction flask.

Dissolve N-hexyl-N-methylamine (1.0 equivalent) in anhydrous dichloromethane.

Cool the reaction mixture to 10-15 °C using an ice bath.

Add the N-hexyl-N-methylamine solution dropwise to the reaction mixture over a period of 1-

3 hours, maintaining the temperature between 10-15 °C.[2]

After the addition is complete, allow the reaction mixture to stir at the same temperature for

an additional 2-5 hours. Monitor the reaction progress by a suitable analytical technique

(e.g., TLC, GC-MS).

Upon completion, filter the reaction mixture to remove the inorganic salts.

Wash the filtrate with cold water and then with brine.

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and

concentrate under reduced pressure to yield the crude N-hexyl-N-methylcarbamoyl
chloride.

The product can be further purified by vacuum distillation if necessary.

Table 2: Representative Reaction Conditions for the Synthesis of N-alkyl-N-methylcarbamoyl

chlorides

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://patents.google.com/patent/WO2007080430A1/en
https://www.benchchem.com/product/b1646904?utm_src=pdf-body
https://www.benchchem.com/product/b1646904?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1646904?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Condition Reference

Phosgene Source Triphosgene [2]

Stoichiometry

(Amine:Triphosgene)
1 : 0.66 [2]

Base Sodium Bicarbonate [2]

Stoichiometry (Amine:Base) 1 : 2 [2]

Solvent Dichloromethane [2]

Temperature 10-15 °C [2]

Reaction Time 3-8 hours [2]

Typical Yield
>98% (for N-ethyl-N-methyl

derivative)

Application: Synthesis of a Phenyl Carbamate Derivative
This protocol describes the reaction of N-hexyl-N-methylcarbamoyl chloride with a phenolic

compound to form a carbamate, a common linkage in pharmaceutical agents. The conditions

are based on a reported synthesis of Rivastigmine, which utilizes a similar carbamoyl chloride.

[3]

Reaction Scheme:
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Click to download full resolution via product page

Caption: Carbamate formation from a carbamoyl chloride and a phenol.

Materials:

N-hexyl-N-methylcarbamoyl chloride

A substituted phenol (e.g., 4-nitrophenol as a model substrate)

Zinc chloride (ZnCl₂) or other suitable Lewis acid catalyst

Anhydrous toluene or other suitable high-boiling point solvent

Standard laboratory glassware for reactions under inert conditions

Procedure:

To a stirred solution of the substituted phenol (1.0 equivalent) in anhydrous toluene, add N-
hexyl-N-methylcarbamoyl chloride (1.0-1.2 equivalents).

Add zinc chloride (catalytic amount, e.g., 10 mol%) to the reaction mixture.

Heat the reaction mixture to reflux (or a specific temperature such as 110 °C) and stir for

several hours (e.g., 12-13 hours).[3] Monitor the reaction progress by TLC or HPLC.

After the reaction is complete, cool the mixture to room temperature.

Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with

water, 1M HCl, saturated sodium bicarbonate solution, and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

The crude product can be purified by column chromatography on silica gel.

Table 3: Optimized Conditions for the Synthesis of Carbamates from Carbamoyl Chlorides and

Phenols[3]
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Parameter Condition

Catalyst Zinc Chloride (ZnCl₂)

Solvent Toluene

Temperature 30 °C to reflux (e.g., 110 °C)

Reaction Time 12-13 hours

Yield 49-87% (for various substrates)

Signaling Pathways and Logical Relationships
The utility of N-hexyl-N-methylcarbamoyl chloride lies in its role as a synthon for introducing

a carbamate moiety. The general workflow and its significance in drug development are

illustrated below.
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Experimental Workflow for Carbamate Drug Synthesis
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Caption: Workflow for the use of N-hexyl-N-methylcarbamoyl chloride.

Safety Precautions
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Carbamoyl chlorides are reactive and potentially hazardous compounds. They are corrosive

and can cause severe skin burns and eye damage.[4] It is imperative to handle N-hexyl-N-
methylcarbamoyl chloride in a well-ventilated fume hood while wearing appropriate personal

protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab

coat. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse

immediately with plenty of water and seek medical attention. Reactions involving triphosgene

should be conducted with extreme caution due to the in situ generation of phosgene. Ensure

that any residual phosgene is properly quenched before workup. Always consult the Safety

Data Sheet (SDS) before handling this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.sabtechmachine.com/introduction-to-the-phosgenation-process-for-amine-basic-principles.html
https://www.benchchem.com/product/b1646904?utm_src=pdf-body
https://www.benchchem.com/product/b1646904?utm_src=pdf-body
https://www.benchchem.com/product/b1646904?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/N-hexyl-N-methylcarbamoyl-chloride
https://pubchem.ncbi.nlm.nih.gov/compound/N-hexyl-N-methylcarbamoyl-chloride
https://patents.google.com/patent/WO2007080430A1/en
https://pubs.acs.org/doi/10.1021/acsomega.2c05350
https://www.sabtechmachine.com/introduction-to-the-phosgenation-process-for-amine-basic-principles.html
https://www.sabtechmachine.com/introduction-to-the-phosgenation-process-for-amine-basic-principles.html
https://www.benchchem.com/product/b1646904#n-hexyl-n-methylcarbamoyl-chloride-as-an-intermediate-in-pharmaceutical-synthesis
https://www.benchchem.com/product/b1646904#n-hexyl-n-methylcarbamoyl-chloride-as-an-intermediate-in-pharmaceutical-synthesis
https://www.benchchem.com/product/b1646904#n-hexyl-n-methylcarbamoyl-chloride-as-an-intermediate-in-pharmaceutical-synthesis
https://www.benchchem.com/product/b1646904#n-hexyl-n-methylcarbamoyl-chloride-as-an-intermediate-in-pharmaceutical-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1646904?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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